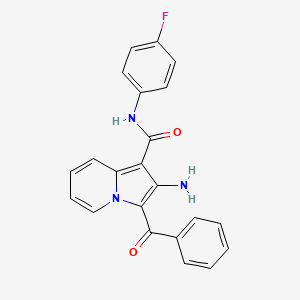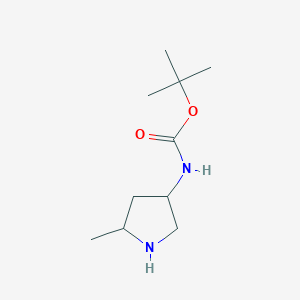![molecular formula C17H12BrN3O3 B2401281 6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899752-88-6](/img/structure/B2401281.png)
6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The compound also has a bromophenyl group and a nitrophenylmethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and nitro groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromine and nitro groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives and Compounds
Synthesis of Pyridazin-3-one Derivatives : A study by Ibrahim and Behbehani (2014) outlined a method for synthesizing a novel class of pyridazin-3-one derivatives, which involved reactions with active methylene compounds like p-nitrophenylacetic acid, leading to excellent yields (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis : Quiroga et al. (2010) researched the molecular structure of related compounds, finding that certain pyridazine rings adopt specific conformations, influencing their molecular aggregation and potential applications in materials science and pharmaceuticals (Quiroga et al., 2010).
Novel Pathways to Pyridazino[4,5-b]indoles : Dajka-Halász et al. (2004) developed new pathways to synthesize 5H-pyridazino[4,5-b]indoles and their analogues, opening doors to new chemical entities for further exploration in various fields (Dajka-Halász et al., 2004).
Chemical Properties and Reactions
Reactivity with Grignard Reagents : Research by Ismail et al. (1984) on the reaction of 6(α-Styryl)pyridazin-3(2H)-ones with Grignard reagents sheds light on the chemical reactivity and potential synthesis routes of related pyridazinone derivatives (Ismail et al., 1984).
Aerobic Dehydrogenation Studies : Liang et al. (2013) explored the copper-catalyzed aerobic dehydrogenation of C–C to C=C bonds in pyridazinones, which could have implications in organic synthesis and material science (Liang et al., 2013).
Potential Pharmaceutical Applications
Synthesis and Anticonvulsant Activity : Samanta et al. (2011) investigated the synthesis of pyridazinone derivatives and their anticonvulsant activity, indicating potential applications in the treatment of seizure disorders (Samanta et al., 2011).
Aldose Reductase Inhibitors Synthesis : Costantino et al. (1999) utilized derivatives of pyridazine in the synthesis of new aldose reductase inhibitors, suggesting a role in managing complications related to diabetes (Costantino et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-5-2-4-13(10-14)16-7-8-17(22)20(19-16)11-12-3-1-6-15(9-12)21(23)24/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJVTZVHPBPRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2401198.png)
![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)
![4-Chlorooxazolo[4,5-c]pyridine](/img/structure/B2401200.png)



![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)
![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)
![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)
![2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2401218.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)